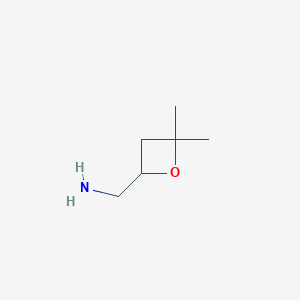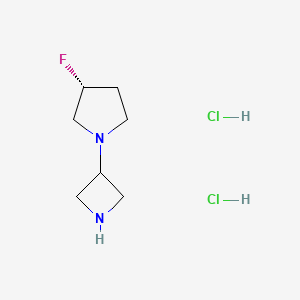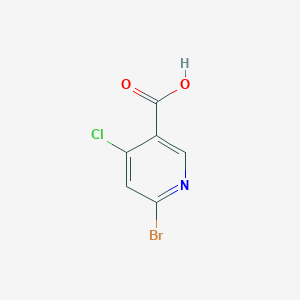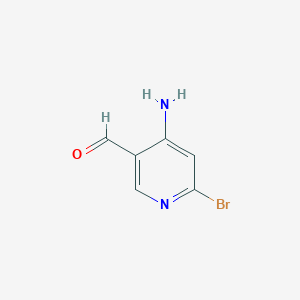![molecular formula C12H21NO3 B1378955 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-49-7](/img/structure/B1378955.png)
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Descripción general
Descripción
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H21NO3 . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 227.15214353 g/mol .Physical And Chemical Properties Analysis
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has a molecular weight of 227.30 g/mol . It has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Synthesis Methodologies
Research has developed efficient pathways for synthesizing pyrrole derivatives, including 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole, highlighting their significance in organic synthesis. For example, the oxidation of 2-silyloxypyrroles has been reported as a regiocontrolled method for synthesizing 5-hydroxy-3-pyrrolin-2-ones, indicating the versatility of pyrrole derivatives in synthetic chemistry (Boukouvalas et al., 2007). Similarly, the palladium iodide-catalyzed carbonylative approach to functionalized pyrrole derivatives showcases the application of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole in creating complex organic molecules (Gabriele et al., 2012).
Chemical Properties and Reactions
Understanding the chemical properties of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is crucial for its application in synthesis. Studies on its reactivity, such as selective bromination and reactions with nucleophiles, contribute to the development of novel compounds with potential biological activity (Sato, 1963). The exploration of cyclization reactions and the formation of cyclopenta[b]pyrroles through gold-catalyzed rearrangements also demonstrate the compound's utility in constructing complex molecular architectures (Mou et al., 2015).
Applications in Natural Product Synthesis
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole derivatives play a role in the synthesis of natural products and pharmacologically active compounds. For instance, partial reduction of pyrroles has been employed in the synthesis of omuralide, a natural product, highlighting the compound's relevance in the synthesis of bioactive molecules (Donohoe & Thomas, 2007).
Propiedades
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQARDREEYWBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
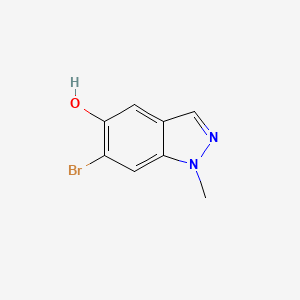
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)
![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)
